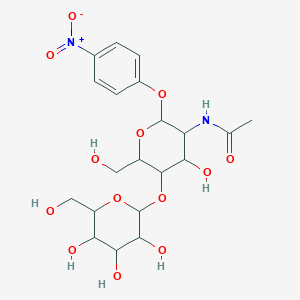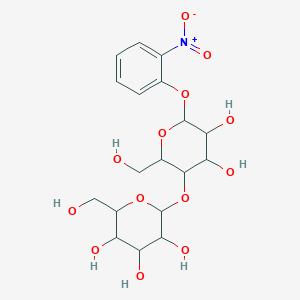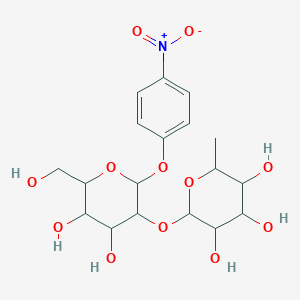
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Descripción general
Descripción
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside is a useful research compound. Its molecular formula is C18H25NO12 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Transfucosylation : The enzyme beta-D-Galactosidase from Paenibacillus thiaminolyticus was found to catalyze transfucosylation reactions, utilizing substrates like p-nitrophenyl beta-D-fucopyranoside and producing molecules such as p-nitrophenyl beta-D-fucopyranosyl-(1,6)-alpha-D-galactopyranoside. This indicates its potential for enzymatic synthesis of beta-D-fucosylated molecules (Benešová et al., 2010).
Synthesis of Immunogens : The chemical synthesis of disaccharides, including modifications with p-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, has been conducted for preparing immunogens with known glycoprotein immunodeterminants (Ekborg, Sone, & Glaudemans, 1982).
Regioselective Synthesis of Fucopyranosyl Di- and Trisaccharides : Utilizing α-L-Fucosidase from porcine liver, the regioselective synthesis of α-L-fucopyranosyl di- and trisaccharides was achieved with p-nitrophenyl a-L-fucopyranoside as the donor, demonstrating the enzyme's potential for selective glycosylation (Xiaoxiong, Morimoto, Murata, & Usui, 1999).
Facile Synthesis of Nitrophenyl Oligosaccharides : Research has shown a facile approach for the synthesis of nitrophenyl oligosaccharides containing O-alpha-L-fucopyranosyl units, highlighting methods for developing glycosyl donors for oligosaccharide synthesis (Jain, Piskorz, & Matta, 1992).
Chelation of Metal Ions : Analogs of o-nitrophenyl β-D-galactopyranoside and -fucopyranoside have been synthesized, demonstrating their ability to chelate metal ions like La3+ and Gd3+, and suggesting applications in biochemistry and molecular biology (Rackwitz & Shahrokh, 1981).
Directed Evolution of Fucosidase : A study conducted directed evolution of a beta-fucosidase from beta-galactosidase using DNA shuffling, significantly improving its specificity for substrates like p-nitrophenyl fucopyranoside. This demonstrates the potential for engineering enzymes with enhanced specificity and activity for research and industrial applications (Zhang, Dawes, & Stemmer, 1997).
Propiedades
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B7796244.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B7796252.png)
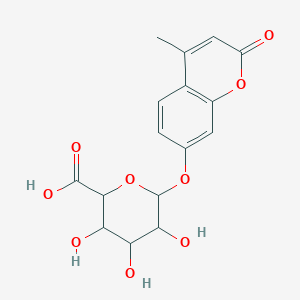


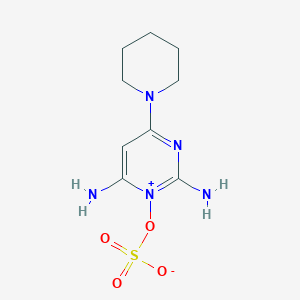
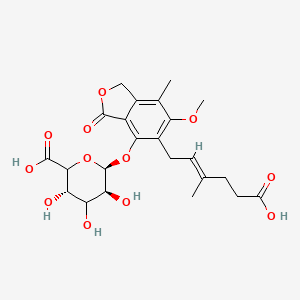
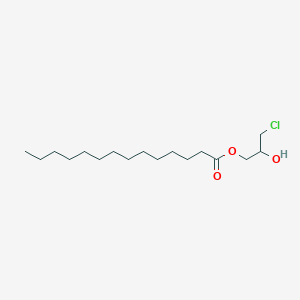
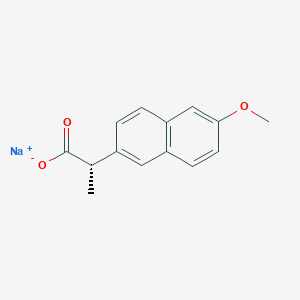
![4-Amino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B7796297.png)
![alpha-D-Galactopyranoside, 4-nitrophenyl O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-galactopyranosyl-(1-->3)]-2-(acetylamino)-2-deoxy-](/img/structure/B7796313.png)
